Acetyltaurine

概要

説明

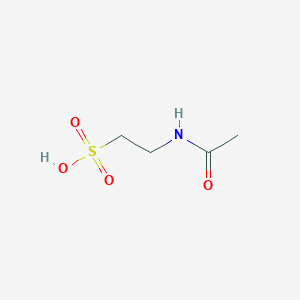

Acetyltaurine (2-(acetylamino)-ethanesulfonic acid; CAS 19213-70-8) is a sulfur-containing metabolite derived from taurine (2-aminoethanesulfonic acid) via acetylation. Its molecular formula is C₄H₉NO₄S, with a molecular weight of 167.18 g/mol and a density of 1.404 g/cm³ . Structurally, it features a sulfonic acid group and an acetylated amine, distinguishing it from its parent compound, taurine.

This compound is biosynthesized through enzymatic acetylation of taurine, though the exact synthetic pathways in humans remain under investigation. Recent studies identified phosphotriesterase-related (PTER) as the key hydrolase responsible for its hydrolysis into taurine and acetate, linking it to metabolic regulation of body weight and glucose homeostasis . Its levels fluctuate with diet and exercise, and deficiency correlates with obesity, inflammation, and type 2 diabetes .

In environmental and microbiological contexts, this compound serves as a biomarker for phytoplankton-bacterial interactions, particularly in marine ecosystems, where it is selectively utilized by heterotrophic bacteria .

準備方法

合成経路と反応条件: N-アセチルタウリンは、酢酸塩を主な基質としてタウリンのアセチル化によって合成されます。 反応は通常、ピリジンなどの塩基の存在下で、酢酸無水物または塩化アセチルを使用することを伴います .

工業生産方法: N-アセチルタウリンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するための反応条件の慎重な制御が含まれます。 高性能液体クロマトグラフィー(HPLC)と質量分析法(MS/MS)は、化合物を定量化および精製するために頻繁に使用されます .

化学反応の分析

反応の種類: N-アセチルタウリンは、次を含むさまざまな化学反応を起こします。

酸化: この反応は特定の条件下で起こり、スルホン酸誘導体の形成につながります。

還元: 還元反応は、N-アセチルタウリンをより単純なアミン誘導体に変換することができます。

置換: N-アセチルタウリンは、特に求核置換反応で置換反応に参加でき、アセチル基を他の官能基で置き換えることができます.

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物: これらの反応から形成される主な生成物には、スルホン酸誘導体、アミン誘導体、さまざまな置換された化合物が含まれます .

4. 科学研究の応用

N-アセチルタウリンは、科学研究で幅広い用途があります。

化学: さまざまな化学反応の試薬として、および分析化学の標準として使用されます。

生物学: N-アセチルタウリンは、細胞代謝における役割、およびエタノール代謝のバイオマーカーとして研究されています。

医学: 特に、エタノール代謝と身体的耐久性に関連する状態の治療に、潜在的な治療的用途があります。

科学的研究の応用

N-acetyl Taurine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: N-acetyl Taurine is studied for its role in cellular metabolism and as a biomarker for ethanol metabolism.

Medicine: It has potential therapeutic applications, particularly in the treatment of conditions related to ethanol metabolism and physical endurance.

Industry: N-acetyl Taurine is used in the production of flexible materials, such as spider silk, due to its high hygroscopicity

作用機序

N-アセチルタウリンは、いくつかの分子経路を通じてその効果を発揮します。

エタノール代謝: エタノール代謝の酸化経路の直接的なバイオマーカーとして機能します。

細胞代謝: N-アセチルタウリンは、浸透圧調節や解毒など、さまざまな細胞プロセスに関与しています。

類似の化合物:

タウリン: N-アセチルタウリンの前駆体であり、胆汁酸の抱合と浸透圧調節に関与しています。

N-アセチルシステイン: 類似の抗酸化特性を共有し、アセトアミノフェン過剰摂取の治療に使用されます。

ヒポタウリン: タウリンの生合成の中間体であり、同様の抗酸化効果があります.

独自性: N-アセチルタウリンは、エタノール代謝のバイオマーカーとしての特定の役割、および高い吸湿性により、柔軟な材料の製造などの産業用途で貴重です .

類似化合物との比較

Structural and Functional Comparison

Table 1: Key Properties of Acetyltaurine and Related Compounds

Metabolic Pathways and Enzymatic Specificity

- This compound vs. Taurine: this compound is hydrolyzed exclusively by PTER, an orphan hydrolase with high specificity, whereas taurine undergoes diverse modifications (e.g., conjugation with bile acids). PTER deficiency in mice abolishes this compound hydrolysis without affecting other N-acetylated amino acids, highlighting its unique regulatory role .

- This compound vs. Acetylated Amino Acids: Unlike acetyllysine or acetylhistidine (broadly associated with protein modification), this compound is a free metabolite with distinct signaling functions. Its depletion in PCa contrasts with elevated acetylcitrulline in the same context, suggesting divergent roles in disease .

Disease Associations

- Prostate Cancer: this compound levels are significantly reduced in PCa patients compared to controls, alongside metabolites like isethionate and sulfoacetate . This contrasts with 7-methylguanine, which is elevated in PCa, underscoring this compound’s unique diagnostic value .

- Metabolic Disorders: Low serum this compound correlates with obesity and insulin resistance, paralleling taurine’s role in metabolic health.

Ecological and Taxonomic Distribution

- Phytoplankton Specificity: this compound is produced predominantly by eukaryotic phytoplankton (e.g., diatoms) and is absent in cyanobacteria. This contrasts with isethionate and DHPS, which are ubiquitously synthesized across microbial taxa .

- Bacterial Utilization :

this compound is selectively metabolized by marine heterotrophic bacteria, unlike chitobiose or sucrose , which support broader microbial communities .

生物活性

Acetyltaurine, also known as N-acetyltaurine (NAT), is a metabolite of taurine that has garnered attention for its biological activities and potential therapeutic applications. This article explores the biochemical pathways, physiological effects, and recent research findings related to this compound.

Biochemical Pathways

This compound is synthesized from taurine through the action of the enzyme phosphotriesterase-related (PTER). This enzyme facilitates the N-acetylation of taurine using acetyl-CoA as a substrate. Recent studies have demonstrated that PTER is crucial for both the synthesis and hydrolysis of this compound, indicating its role in regulating this compound levels in response to various physiological stimuli, such as diet and exercise .

Enzymatic Activity

The enzymatic kinetics of PTER have been characterized, revealing a maximum reaction rate () of 3.7 nM min mg and a Michaelis constant () of 430 μM for this compound . The hydrolysis of this compound produces taurine and acetate, which are involved in various metabolic processes.

Metabolic Regulation

This compound levels are influenced by dietary intake and physical activity. Studies show that endurance exercise increases serum and urinary excretion of this compound, suggesting its role in energy metabolism . Furthermore, the administration of this compound has been linked to reduced food intake and body weight in diet-induced obese mice, indicating its potential as an anti-obesity agent .

Case Studies

- Ethanol Metabolism : this compound has been identified as a novel metabolite produced in response to ethanol consumption. Research indicates that its levels significantly increase following ethanol exposure, correlating with changes in other metabolites such as acetyl-CoA .

- Obesity and Feeding Behavior : In studies involving PTER-deficient mice on high-fat diets, elevated levels of this compound were associated with improved glucose homeostasis and reduced adiposity. These findings suggest that this compound may play a role in regulating feeding behavior through central nervous system pathways .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Hydrolysis Activity : High hydrolysis activity for this compound was observed in kidney and liver tissues, with implications for its metabolic regulation .

- Therapeutic Potential : The ability of this compound to influence energy balance positions it as a candidate for therapeutic interventions targeting obesity and metabolic disorders .

- Interaction with Brain Circuits : this compound's effects on feeding regulation are mediated through interactions with brain circuits involved in appetite control, particularly involving receptors like GFRAL .

Data Summary

| Parameter | Value |

|---|---|

| 3.7 nM min mg | |

| 430 μM | |

| Increase in NAT post-exercise | Significant |

| Effects on body weight | Reduction observed |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing acetyltaurine in laboratory settings?

this compound (N-acetyltaurine, CAS 19213-70-8) is synthesized via the acetylation of taurine using acetyl coenzyme A or chemical agents like acetic anhydride. Key steps include:

- Purification : Chromatographic methods (e.g., HPLC or ion-exchange chromatography) to isolate the compound from reaction byproducts .

- Characterization : Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., ¹H and ¹³C peaks for the acetyl group and sulfonic acid moiety) and mass spectrometry (MS) for molecular weight validation .

- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection at 210 nm to ensure ≥95% purity for biological studies .

Q. How can researchers detect and quantify this compound in biological samples?

Analytical methods include:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Optimize mobile phases (e.g., methanol/water with 0.1% formic acid) for separation and use multiple reaction monitoring (MRM) transitions specific to this compound (e.g., m/z 168 → 125) .

- Derivatization : Pre-column derivatization with dansyl chloride or o-phthalaldehyde to enhance fluorescence or UV detection sensitivity in complex matrices like cerebrospinal fluid .

- Validation : Include calibration curves (linear range: 0.1–100 µM) and spike-recovery tests (≥85% recovery in plasma/brain homogenates) to ensure reproducibility .

Q. What are the known biological roles of this compound in mammalian systems?

this compound is an endogenous metabolite of taurine, primarily studied in neural and metabolic contexts:

- Neuroprotection : Modulates GABAergic signaling and reduces oxidative stress in vitro (e.g., glutamate-induced neuronal cell models) .

- Membrane stabilization : Enhances phospholipid bilayer integrity via sulfonic acid group interactions, observed in lipid peroxidation assays .

- Contrast with taurine : Unlike taurine, this compound exhibits higher lipophilicity, enabling better blood-brain barrier penetration in rodent models .

Advanced Research Questions

Q. How can contradictory findings about this compound’s bioactivity be resolved methodologically?

Discrepancies in studies (e.g., variable neuroprotective effects across cell lines) require:

- Dose-response validation : Test a wide concentration range (nM to mM) to identify biphasic effects or threshold-dependent activity .

- Context-specific controls : Account for cell type-specific taurine metabolism (e.g., endogenous taurine levels in SH-SY5Y vs. primary neurons) .

- Multi-omics integration : Combine metabolomics (to track this compound flux) with transcriptomics (e.g., RNA-seq of stress-response genes) to identify mechanistic outliers .

Q. What experimental designs are optimal for studying this compound’s pharmacokinetics in vivo?

Key considerations include:

- Radiolabeling : Use ¹⁴C-labeled this compound to track absorption/distribution in rodent models, with scintillation counting of tissues (brain, liver, kidneys) .

- Pharmacokinetic modeling : Apply non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life, adjusting for species-specific metabolic rates .

- Exclusion criteria : Control for dietary taurine intake in animal cohorts to avoid confounding endogenous this compound levels .

Q. How can researchers address gaps in understanding this compound’s interaction with cellular receptors?

Strategies include:

- Receptor binding assays : Screen this compound against GPCR libraries (e.g., GABAB, glycine receptors) using fluorescence polarization or surface plasmon resonance (SPR) .

- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to sulfonic acid-sensitive receptors .

- Knockout models : Use CRISPR/Cas9-edited cell lines (e.g., TauT knockout) to isolate this compound-specific effects from taurine-mediated pathways .

Q. Data Interpretation and Reporting

Q. What statistical approaches are recommended for analyzing this compound-related data with high variability?

- Non-parametric tests : Use Mann-Whitney U or Kruskal-Wallis tests for non-normally distributed data (common in small-sample animal studies) .

- Multivariate analysis : Principal component analysis (PCA) to disentangle confounding factors (e.g., diet, age) in metabolomics datasets .

- Power analysis : Pre-study calculations to determine cohort sizes, ensuring ≥80% power for detecting effect sizes (e.g., ≥20% change in oxidative markers) .

Q. How should researchers document this compound studies to ensure reproducibility?

Follow guidelines for experimental reporting:

- Detailed protocols : Specify synthesis conditions (temperature, solvent ratios), instrument parameters (e.g., LC-MS column type), and statistical software (e.g., R or GraphPad) .

- Raw data deposition : Upload chromatograms, NMR spectra, and kinetic curves to repositories like Zenodo or Figshare .

- Negative results : Report failed experiments (e.g., instability in certain buffers) to aid community troubleshooting .

特性

IUPAC Name |

2-acetamidoethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4S/c1-4(6)5-2-3-10(7,8)9/h2-3H2,1H3,(H,5,6)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJAAWRLVGAKDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172779 | |

| Record name | Acetyltaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19213-70-8 | |

| Record name | N-Acetyltaurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19213-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyltaurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019213708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyltaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYLTAURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL4H5MX8B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetyltaurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。